N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide
Description
N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide is an intricate organic compound with a diverse array of applications across various scientific fields. The molecular structure features a methoxyphenyl group, an imidazole ring, a morpholine moiety, and a sulfanylacetamide linkage, each contributing to its unique chemical properties and functionalities.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-23-7-6-21-20(23)19(15-4-3-5-16(12-15)27-2)22-17(25)13-29-14-18(26)24-8-10-28-11-9-24/h3-7,12,19H,8-11,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRGCURLGPWIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=CC=C2)OC)NC(=O)CSCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide involves multi-step organic reactions. A general synthetic route might include the following steps:
Formation of the imidazole ring: : Starting with suitable precursors such as N-substituted amidines and aldehydes, the imidazole ring can be constructed under reflux conditions in the presence of a suitable catalyst like acetic acid.
Addition of the methoxyphenyl group: : This step can be achieved through an electrophilic aromatic substitution reaction, using methoxybenzene and a chloromethylating agent in the presence of a Lewis acid.
Integration of the morpholine moiety: : This involves a nucleophilic substitution reaction where a halogenated intermediate reacts with morpholine in a suitable solvent, such as ethanol.
Final assembly and sulfanylacetamide linkage: : The final step involves the condensation of the intermediate product with a suitable thioester or thioamide under mild heating, ensuring the formation of the sulfanylacetamide linkage.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by employing continuous flow reactions and automated synthesis platforms to achieve higher yields and purity. Reaction parameters like temperature, pressure, and reaction time are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones under oxidizing conditions using reagents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions typically target the carbonyl or imine functionalities, and can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at different sites on the molecule, facilitated by appropriate reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, peracids.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Acetic acid, Lewis acids.
Solvents: : Ethanol, dichloromethane, tetrahydrofuran.
Major Products Formed
The reactions typically yield sulfoxides, sulfones, reduced amides, or substituted imidazoles, depending on the reaction conditions and reagents employed.
Scientific Research Applications
N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide finds extensive use in various scientific disciplines:
Chemistry: : As a versatile building block in organic synthesis for the construction of complex molecules.
Biology: : As a molecular probe for studying enzyme mechanisms or binding interactions, particularly in the context of sulfhydryl group interactions.
Medicine: : As a potential therapeutic agent, given its ability to interact with biological targets like receptors or enzymes.
Industry: : Utilized in the development of novel materials with specific electronic or catalytic properties, stemming from its unique chemical structure.
Mechanism of Action
The compound's mechanism of action is dictated by its ability to interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring can participate in hydrogen bonding or π-stacking interactions, while the methoxyphenyl and morpholine groups can enhance its binding affinity and specificity. The sulfanylacetamide linkage offers additional reactivity, allowing the compound to form covalent bonds with target proteins or nucleic acids, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-[(3-ethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide
N-[(3-methoxyphenyl)-(1-ethylimidazol-2-yl)methyl]-2-(2-piperidin-4-yl-2-oxoethyl)sulfanylacetamide
Highlighting Uniqueness
Compared to similar compounds, N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide offers a unique combination of structural features that enhance its binding affinity and reactivity. The specific substitution pattern on the phenyl ring and the choice of imidazole and morpholine groups impart distinct physicochemical properties, making it a valuable tool in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
